1-Benzyl-2-(3,3,3-trifluoropropyl)benzene
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Overview
Description
1-Benzyl-2-(3,3,3-trifluoropropyl)benzene is an organic compound characterized by a benzene ring substituted with a benzyl group and a trifluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-(3,3,3-trifluoropropyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction parameters, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:
Bromination: Free radical bromination at the benzylic position using N-bromosuccinimide (NBS) is another common reaction.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Substitution: Nucleophiles such as hydroxide ions or water.
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products:
Oxidation: Benzoic acids.
Substitution: Benzyl alcohols or halides.
Bromination: Benzylic bromides.
Scientific Research Applications
1-Benzyl-2-(3,3,3-trifluoropropyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(3,3,3-trifluoropropyl)benzene involves its interaction with various molecular targets. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by deprotonation to restore aromaticity . The benzylic position’s reactivity is attributed to the resonance stabilization of the intermediate carbocation .
Comparison with Similar Compounds
1-Benzyl-2-(3,3,3-trifluoropropyl)benzene can be compared to other benzene derivatives such as:
- 1-Chloro-2-(3,3,3-trifluoropropyl)benzene
- 1-Bromo-2-(3,3,3-trifluoropropyl)benzene
- 1-Methyl-2-(3,3,3-trifluoropropyl)benzene
These compounds share similar structural features but differ in their substituents, which can significantly impact their reactivity and applications .
Properties
CAS No. |
80611-69-4 |
---|---|
Molecular Formula |
C16H15F3 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
1-benzyl-2-(3,3,3-trifluoropropyl)benzene |
InChI |
InChI=1S/C16H15F3/c17-16(18,19)11-10-14-8-4-5-9-15(14)12-13-6-2-1-3-7-13/h1-9H,10-12H2 |
InChI Key |
JZSFJTKBHATJOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2CCC(F)(F)F |
Origin of Product |
United States |
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